m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl-

Description

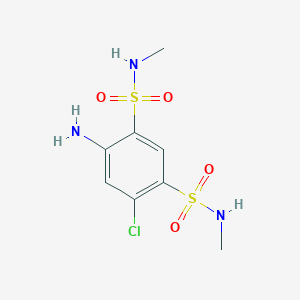

m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl- (IUPAC name: 4-amino-6-chloro-N¹,N³-dimethylbenzene-1,3-disulfonamide) is a disubstituted aromatic sulfonamide derivative. Its structure features a benzene ring with two sulfonamide groups at the 1 and 3 positions (meta configuration), an amino group at position 4, a chlorine atom at position 6, and dimethyl substitutions on the sulfonamide nitrogen atoms (Figure 1).

Key properties inferred from its structure include:

- Molecular formula: C₈H₁₁ClN₄O₄S₂.

- Molecular weight: ~326.5 g/mol (calculated).

- Functional groups: Dual sulfonamide moieties, amino, chloro, and dimethylamine groups.

Properties

IUPAC Name |

4-amino-6-chloro-1-N,3-N-dimethylbenzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O4S2/c1-11-17(13,14)7-4-8(18(15,16)12-2)6(10)3-5(7)9/h3-4,11-12H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETUDWYVNUKHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145460 | |

| Record name | m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027-12-9 | |

| Record name | 4-Amino-6-chloro-N1,N3-dimethyl-1,3-benzenedisulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001027129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorosulfonation of Aromatic Precursors

The foundational step in synthesizing 1,3-benzenedisulfonamides involves chlorosulfonation of a substituted benzene derivative. For 4-amino-6-chloro-N,N'-dimethyl-1,3-benzenedisulfonamide, the starting material is typically 3-chloroaniline or a related aromatic amine. Reaction with chlorosulfonic acid (ClSO₃H) at elevated temperatures (150°C) introduces sulfonic acid groups at the 1- and 3-positions. Subsequent treatment with sodium chloride (NaCl) converts these sulfonic acids to sulfonyl chlorides, yielding 4-chloro-1,3-benzenedisulfonyl chloride .

This intermediate is highly reactive, enabling nucleophilic substitution with amines to form sulfonamide linkages.

Amination with Methylamine

The disulfonyl chloride intermediate reacts with methylamine in a two-step amination process. The first amination occurs under cooled conditions (-30°C to 25°C) to mitigate the exothermic nature of the reaction. Aqueous or solvent-based methylamine (in benzene or methylene chloride) facilitates the substitution of chloride groups with methylsulfonamide functionalities:

Patents highlight the use of liquid ammonia or alkylamine solvents to achieve high yields, with silica gel chromatography employed for purification.

Introduction of the 4-Amino Group

The final step involves introducing the amino group at the 4-position. This is achieved via nitration followed by reduction or direct amination using protected intermediates. For example:

-

Nitration : Treating the chlorinated disulfonamide with nitric acid introduces a nitro group at the 4-position.

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amino group.

Alternative methods employ aralkylamines (e.g., benzylamine) for temporary protection, followed by acid hydrolysis to yield the free amino group.

Optimization of Reaction Conditions

Temperature and Solvent Effects

-

Chlorosulfonation : Elevated temperatures (150°C) ensure complete conversion to sulfonyl chlorides, while lower temperatures (-30°C) during amination prevent side reactions.

-

Solvents : Nonpolar solvents (benzene, toluene) minimize sulfonic acid hydrolysis, whereas polar aprotic solvents (DMF) enhance amine reactivity.

Purification and Yield

-

Chromatography : Silica gel column chromatography resolves intermediates, with ethyl acetate/hexane eluents.

-

Crystallization : Methanol or water recrystallization yields pure product, though yields are rarely reported in patents.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Industrial and Pharmacological Applications

While primarily explored in herbicide research, this compound’s sulfonamide backbone shares structural motifs with angiotensin-converting enzyme (ACE) inhibitors and diuretics . Its synthesis informs broader efforts in bioactive molecule design.

Chemical Reactions Analysis

m-Benzenedisulfonamide, 4-amino-6-chloro-N,N’-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

m-Benzenedisulfonamide, 4-amino-6-chloro-N,N’-dimethyl- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound has potential biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of m-Benzenedisulfonamide, 4-amino-6-chloro-N,N’-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with 4-chloro-N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide (), a monosulfonamide derivative with a pyrimidine-linked side chain.

Table 1: Comparative Analysis

| Attribute | m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl- | 4-Chloro-N-(pyrimidinyl-aminoethyl)benzenesulfonamide |

|---|---|---|

| Sulfonamide groups | 2 (meta positions) | 1 |

| Substituents | 4-amino, 6-chloro, N,N'-dimethyl | 4-chloro, pyrimidinyl-aminoethyl side chain |

| Molecular weight | 326.5 g/mol | 397.5 g/mol (calculated from C₁₅H₂₀ClN₇O₂S) |

| Key functional groups | Sulfonamide, amino, chloro | Sulfonamide, pyrimidine, dimethylamino |

| Potential applications | Antibacterial agents, enzyme inhibitors | Targeted kinase inhibitors, antifolates |

Pharmacological and Physicochemical Implications

- Solubility: The dual sulfonamide groups in the main compound may increase water solubility compared to the monosulfonamide derivative. However, the pyrimidine-containing compound’s ethylenediamine linker could enhance binding to biological targets like folate enzymes .

- Bioactivity: The dimethyl groups on the sulfonamide nitrogens in the main compound may reduce renal toxicity (a common issue with sulfonamides) by altering electron distribution.

- Synthesis complexity : The main compound’s disulfonamide structure requires regioselective sulfonation, while the comparator’s pyrimidine-ethylenediamine side chain necessitates multi-step coupling reactions.

Biological Activity

m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl- (commonly referred to as 4-amino-6-chloro-m-benzenedisulfonamide) is a sulfonamide compound with significant biological activity. This article explores its pharmacological properties, metabolic pathways, and relevant case studies that highlight its effects and applications in medicine.

- Molecular Formula : C₈H₁₀ClN₃O₄S₂

- Molecular Weight : 303.76 g/mol

- IUPAC Name : 4-amino-6-chloro-N,N'-dimethyl-benzenesulfonamide

This compound is characterized by a sulfonamide functional group, which is known for its antibacterial properties. It is often used as a metabolite of hydrochlorothiazide, a thiazide diuretic commonly prescribed for hypertension and edema.

Metabolism and Pharmacokinetics

4-Amino-6-chloro-m-benzenedisulfonamide is primarily studied as a metabolite of hydrochlorothiazide. Research indicates that:

- Binding to Erythrocytes : The concentration of the metabolite in erythrocytes is significantly higher than in plasma, suggesting a strong affinity for red blood cells. This was demonstrated in a study where the binding characteristics were analyzed using Scatchard plots, indicating nonlinear binding behavior .

- Degradation Pathways : The compound undergoes hydrolytic degradation and can form various metabolites under different pH conditions. At lower pH levels, it becomes cationic due to protonation of the aniline group .

Case Study 1: Clinical Observations

In a clinical study involving patients treated with hydrochlorothiazide, the formation of 2-amino-4-chloro-m-benzenedisulfonamide (ACBS) was monitored. The study reported that ACBS levels were notably higher in erythrocytes compared to plasma, indicating potential implications for drug efficacy and safety .

Case Study 2: Environmental Persistence

Research has shown that sulfonamides like 4-amino-6-chloro-m-benzenedisulfonamide are persistent in the environment after being excreted from treated animals. These compounds can remain active in manure and may be reactivated through microbial processes during storage . This raises concerns regarding their environmental impact and potential effects on microbial communities.

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl-, and how can its purity be optimized?

The synthesis of this compound typically involves multi-step reactions starting with sulfonation and amination of a benzene derivative. For example, a related m-benzenedisulfonamide derivative (AMBUSIDE) was synthesized via condensation of 2-allylsulfamyl-4-sulfamylaniline with acetaldehyde dimethylacetal under controlled acidic conditions . Key steps include:

- Sulfonation : Introducing sulfonamide groups at the meta positions.

- Chlorination : Selective chlorination at the 6-position using reagents like PCl₃ or SOCl₂.

- N,N'-Dimethylation : Employing methylating agents (e.g., methyl iodide) under basic conditions.

Purity Optimization : Use column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization from ethanol/water mixtures to isolate the product. Purity can be confirmed via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), NH groups (δ 4.5–5.5 ppm, if not substituted), and N-CH₃ groups (δ 2.8–3.2 ppm).

- ¹³C NMR : Signals for sulfonamide-linked carbons (δ 125–140 ppm) and methyl groups (δ 35–40 ppm).

- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm⁻¹) and NH/CH₃ groups (3100–3300 cm⁻¹ and 2800–3000 cm⁻¹, respectively).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Q. How can researchers validate the compound’s stability under varying experimental conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for similar sulfonamides).

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products.

- Light Sensitivity : Expose to UV light (254 nm) and monitor changes via UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound as a diuretic or enzyme inhibitor?

- Functional Group Modification : Synthesize analogs with variations in substituents (e.g., replacing Cl with F or altering N-methylation) to assess impact on biological activity.

- Enzyme Assays : Test inhibition potency against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration assays.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, guided by crystal structures of related sulfonamides .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

Conflicting solubility reports may arise from polymorphic forms or solvent impurities. To address this:

- Polymorph Screening : Use X-ray crystallography (single-crystal XRD) to identify stable crystalline forms.

- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes.

- Bioavailability Studies : Conduct pharmacokinetic assays in animal models (e.g., rats) with LC-MS/MS quantification of plasma concentrations .

Q. What advanced techniques are suitable for studying its metabolic pathways?

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via LC-HRMS. Key Phase I reactions include N-demethylation and sulfonamide hydrolysis.

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate in excretion studies.

- CYP450 Inhibition Assays : Determine if the compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates .

Q. How can researchers design experiments to evaluate its potential as a carbonic anhydrase inhibitor?

- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) using a stopped-flow spectrophotometer with 4-nitrophenyl acetate as a substrate.

- Cellular Models : Test inhibition of CA-IX in hypoxic cancer cell lines (e.g., HT-29) using pH-dependent fluorescence probes.

- In Vivo Efficacy : Assess diuretic effects in rodent models by monitoring urine output and electrolyte levels .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Challenge : Low solubility in common solvents complicates crystal growth.

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.